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Compound Name:

4-[2-[4-[3-

(trifluoromethyl)phenyl]piperazin-

1-yl]ethyl]aniline

Cat. No.: B1675582 Get Quote

Introduction

LY165163, chemically known as 1-[2-(4-Aminophenyl)ethyl]-4-(3-

trifluoromethylphenyl)piperazine, is a significant phenylpiperazine derivative that emerged from

the research laboratories of Eli Lilly and Company.[1] This compound has been instrumental in

the study of serotonin (5-HT) and dopamine receptor systems, contributing to a deeper

understanding of their roles in neurotransmission. This technical guide provides a

comprehensive overview of the discovery, synthesis, and pharmacological characterization of

LY165163, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Context
The development of LY165163 can be situated within the broader context of Eli Lilly's

significant research efforts in the 1970s and 1980s, which focused on the modulation of

monoaminergic systems for the treatment of central nervous system disorders. This era of

research at Lilly, spearheaded by scientists like the late Ray W. Fuller, led to the development

of landmark drugs such as fluoxetine, a selective serotonin reuptake inhibitor (SSRI). The

exploration of novel chemical entities that could selectively interact with specific serotonin

receptor subtypes was a key focus, aiming to develop agents with improved efficacy and side-
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effect profiles. Phenylpiperazine derivatives were a class of compounds of particular interest

due to their versatile pharmacological activities.

While the specific project goals that led to the synthesis of LY165163 are not extensively

detailed in publicly available literature, its pharmacological profile suggests an effort to develop

a potent and selective ligand for the 5-HT1A receptor subtype. Early research identified it as a

potent 5-HT presynaptic receptor agonist.

Chemical Synthesis
While a detailed, step-by-step synthesis protocol for LY165163 from a primary Eli Lilly

publication or patent remains elusive in the readily available scientific literature, the synthesis

of structurally related phenylpiperazine derivatives generally involves a multi-step process. A

plausible synthetic route, based on established organic chemistry principles for this class of

compounds, would likely involve the following key transformations:

N-arylation of piperazine: The synthesis would likely commence with the reaction of

piperazine with 1-bromo-3-(trifluoromethyl)benzene under conditions suitable for N-arylation,

such as a Buchwald-Hartwig amination or a similar palladium-catalyzed cross-coupling

reaction. This would yield 1-(3-(trifluoromethyl)phenyl)piperazine.

Alkylation of the second piperazine nitrogen: The resulting monosubstituted piperazine would

then be alkylated with a suitable electrophile containing the 2-(4-aminophenyl)ethyl moiety.

This could be achieved using a protected form of 2-(4-aminophenyl)ethyl halide (e.g., N-Boc-

2-(4-aminophenyl)ethyl bromide), followed by deprotection to reveal the primary amine.

A visual representation of a potential synthetic workflow is provided below.
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Plausible Synthetic Workflow for LY165163
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Figure 1: A plausible synthetic workflow for LY165163.

Pharmacological Profile
LY165163 is primarily characterized as a potent and selective 5-HT1A receptor agonist.

However, it also exhibits affinity for other monoamine receptors, contributing to a complex

pharmacological profile.

Quantitative Pharmacological Data
The following table summarizes the available quantitative data for LY165163's binding affinity

and functional activity at various receptors.
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Receptor
Subtype

Ligand/A
ssay

Species
Tissue/Sy
stem

Paramete
r

Value
(nM)

Referenc
e

5-HT2

[3H]Spiper

one

Binding

Rat
Jugular

Vein
Kb 10 [2]

α-

adrenergic

Norepinep

hrine-

induced

contraction

Rat Aorta Kb 200 [2]

Note: Further quantitative data for 5-HT1A, dopamine D2, and dopamine D3 receptors,

including Ki and EC50/IC50 values, are reported in the literature but the specific numerical

values were not available in the accessed resources. The Fuller et al. (1987) publication is a

primary source for such data.

Serotonergic Activity
LY165163's primary mechanism of action is as an agonist at 5-HT1A receptors. These

receptors are G-protein coupled receptors that, upon activation, typically lead to the inhibition

of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This

signaling cascade is a key mechanism through which 5-HT1A receptor agonists exert their

effects on neuronal excitability and neurotransmitter release.

In addition to its potent 5-HT1A agonist activity, LY165163 also demonstrates antagonist

properties at 5-HT2 receptors.[2] This dual activity at different serotonin receptor subtypes

highlights the complexity of its pharmacological effects.

Dopaminergic Activity
LY165163 also interacts with dopamine receptors, specifically showing affinity for D2 and D3

subtypes. While its primary action is at serotonin receptors, this interaction with the

dopaminergic system can influence its overall in vivo effects. The nature of its activity at these

receptors (agonist versus antagonist) has been a subject of investigation.

Experimental Protocols
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The characterization of LY165163 has relied on a variety of in vitro and in vivo experimental

techniques. Below are detailed methodologies for key experiments typically used in the

pharmacological profiling of such compounds.

Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of LY165163 for specific receptor subtypes.

General Protocol:

Membrane Preparation: Brain tissue (e.g., rat cortex or hippocampus) is homogenized in a

suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

The membranes are washed and resuspended in fresh buffer to a specific protein

concentration.

Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-

HT1A receptors) is incubated with the membrane preparation in the presence of varying

concentrations of the unlabeled test compound (LY165163).

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a

defined period to reach equilibrium.

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through

glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed

with ice-cold buffer to remove unbound radioactivity.

Quantification: The radioactivity retained on the filters is measured using liquid scintillation

counting.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The IC50 value is then converted to a

binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd),

where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Figure 2: Workflow for a typical radioligand binding assay.

Functional Assays: Adenylyl Cyclase Activity
Objective: To determine the functional activity (agonist or antagonist) of LY165163 at G-protein

coupled receptors that modulate adenylyl cyclase.

General Protocol:
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Cell Culture: A cell line expressing the receptor of interest (e.g., CHO cells transfected with

the human 5-HT1A receptor) is cultured to a suitable confluency.

Assay Preparation: The cells are harvested and pre-incubated with a phosphodiesterase

inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

Compound Treatment: The cells are then incubated with varying concentrations of

LY165163, either alone (to test for agonist activity) or in the presence of a known agonist (to

test for antagonist activity). A known adenylyl cyclase activator like forskolin may also be

used.

cAMP Measurement: After the incubation period, the reaction is stopped, and the cells are

lysed. The intracellular concentration of cAMP is then measured using a commercially

available assay kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-

resolved fluorescence resonance energy transfer (TR-FRET) based assay.

Data Analysis: The effect of LY165163 on cAMP levels is plotted against its concentration to

determine the EC50 (for agonists) or IC50 (for antagonists).

Signaling Pathways
As a 5-HT1A receptor agonist, LY165163 primarily signals through the Gi/o pathway. The

activation of this pathway leads to the inhibition of adenylyl cyclase and a subsequent decrease

in intracellular cAMP levels. This is a canonical signaling pathway for 5-HT1A receptors.

LY165163 Signaling at the 5-HT1A Receptor
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Figure 3: The canonical Gi/o signaling pathway activated by LY165163 at the 5-HT1A receptor.

Conclusion
LY165163 is a valuable pharmacological tool that has contributed to the elucidation of the roles

of 5-HT1A and other monoamine receptors. Its profile as a potent 5-HT1A agonist with a

complex interplay at other serotonergic and dopaminergic sites makes it a compound of

continued interest for researchers in neuroscience and pharmacology. This technical guide has

summarized the key aspects of its discovery, synthesis, and pharmacological characterization,

providing a foundation for its use in further research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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